Adenosine 5'-monophosphate disodium salt (AMP) is a nucleotide, a fundamental building block of DNA and RNA. It is a ribonucleoside 5'-monophosphate composed of a ribose sugar moiety, an adenine base, and one phosphate group. As a disodium salt, two sodium ions are associated with the phosphate group. AMP plays a crucial role in various biological processes, including energy metabolism and signal transduction pathways. In scientific research, it serves as a model compound for studying nucleotide chemistry, enzyme kinetics, and interactions with biomolecules. [, ]
Adenosine 5'-monophosphate disodium salt, also known as 5'-adenylic acid disodium salt, is a nucleotide that plays a crucial role in cellular metabolism. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is significant in various biochemical processes, including energy transfer and signaling pathways within cells. Adenosine 5'-monophosphate disodium salt is classified as a nucleotide and is integral to the synthesis of ribonucleic acid (RNA) and the interconversion of energy forms, particularly in the conversion to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) .
The synthesis of adenosine 5'-monophosphate disodium salt can be achieved through several methods:
The chemical synthesis typically requires careful control of pH and temperature to optimize yield and purity. The final product can be purified using techniques such as chromatography to isolate the desired nucleotide from by-products.
Adenosine 5'-monophosphate disodium salt has a molecular formula of and a molecular weight of approximately 391.18 g/mol. The structure consists of:
The disodium salt form indicates that two sodium ions are associated with the phosphate group, enhancing its solubility in water .
The InChI key for adenosine 5'-monophosphate disodium salt is QGXLVXZRPRRCRP-IDIVVRGQSA-L, which provides a unique identifier for its chemical structure .
Adenosine 5'-monophosphate disodium salt participates in several biochemical reactions:
Kinetic studies on the hydrolysis of adenosine 5'-monophosphate disodium salt reveal that it undergoes enzymatic cleavage via general acid-base catalysis mechanisms. These studies provide insights into enzyme functionality and potential synthetic enzyme development for mimicking biological processes .
Adenosine 5'-monophosphate disodium salt functions primarily as an energy carrier within cells. It acts by:
The binding of adenosine 5'-monophosphate to AMPK induces conformational changes that enhance its activity, promoting energy production during high-energy demand situations such as exercise .
Relevant data indicates that the infrared spectrum shows characteristic absorption bands corresponding to functional groups present in the structure, confirming its identity .
Adenosine 5'-monophosphate disodium salt has diverse applications in scientific research, including:
Acid-catalyzed hydrolysis of adenosine 5′-monophosphate disodium salt (AMPNa₂) involves proton-assisted P–O bond cleavage. Kinetic studies reveal a linear relationship between the observed pseudo-first-order rate constant (kobs) and hydrochloric acid concentration ([HCl]). At 60°C, rates increase from (1.32 ± 0.06) × 10⁻⁷ s⁻¹ at 0.01 M HCl to (1.67 ± 0.10) × 10⁻⁶ s⁻¹ at 1.00 M HCl. This yields a second-order acid-catalyzed rate constant (kH) of 1.62 × 10⁻⁶ M⁻¹ s⁻¹ [1] [2]. The mechanism entails specific acid catalysis where protonation of the phosphate ester oxygen enhances electrophilicity at the phosphorus center. Subsequent nucleophilic attack by water results in P–O bond scission, producing adenosine and inorganic phosphate [1].
Table 1: Acid-Catalyzed Hydrolysis Kinetics of AMPNa₂ (60°C)
[HCl] (M) | pH | kobs (s⁻¹) |
---|---|---|
0.01 | 2.00 | (1.32 ± 0.06) × 10⁻⁷ |
0.10 | 1.00 | (1.54 ± 0.08) × 10⁻⁷ |
1.00 | 0.30 | (1.67 ± 0.10) × 10⁻⁶ |
In alkaline conditions (pH 9.95–12.71), hydrolysis follows a bimolecular nucleophilic substitution (BP2) mechanism. Hydroxide ions attack the electrophilic phosphorus atom, leading to a pentacoordinate transition state and subsequent P–O bond cleavage. Rates escalate from (1.20 ± 0.10) × 10⁻⁷ s⁻¹ at 0.0008 M NaOH to (4.44 ± 0.05) × 10⁻⁶ s⁻¹ at 1.00 M NaOH (60°C). The second-order base-catalyzed rate constant (kOH) is 4.32 × 10⁻⁶ M⁻¹ s⁻¹ [1] [3]. This pathway exhibits strong pH dependency, with kobs described by:$$k{\text{obs}} = kb[\ce{OH-}] + k_0$$where kb = kOH and k0 (uncatalyzed rate) = 6.30 × 10⁻⁸ s⁻¹ [1]. UV spectrophotometry confirms irreversible decay of the 260 nm adenosine peak, consistent with P–O bond rupture [1].
Table 2: Base-Catalyzed Hydrolysis Kinetics of AMPNa₂ (60°C)
[NaOH] (M) | pH | kobs (s⁻¹) |
---|---|---|
0.0008 | 9.95 | (1.20 ± 0.10) × 10⁻⁷ |
0.20 | 11.30 | (8.70 ± 0.30) × 10⁻⁷ |
1.00 | 12.71 | (4.44 ± 0.05) × 10⁻⁶ |
Under acidic conditions (pH < 3), AMPNa₂ undergoes simultaneous P–O and N-glycosidic bond cleavage. The N-glycosidic pathway involves protonation of adenine’s N7 atom, rendering the C1' carbon susceptible to nucleophilic attack. This competition reduces adenosine yield and generates adenine and ribose-5-phosphate [1] [5]. Kinetic isotope studies confirm a rate-limiting step of N7 protonation [5]. At pH 7 and 25°C, spontaneous N-glycosidic cleavage occurs at 3.7 × 10⁻¹² s⁻¹, but acid catalysis (pH 1.2–4.7) accelerates this 10⁶-fold [5]. Above pH 4.7, P–O cleavage dominates due to diminishing N-glycosidic reactivity [1].
Table 3: Competing Pathways in Acidic Hydrolysis
pH Range | Dominant Pathway | Products |
---|---|---|
< 3.0 | N-Glycosidic cleavage | Adenine + Ribose-5-phosphate |
3.0–6.0 | Mixed mechanisms | Adenosine + Adenine |
> 6.0 | P–O cleavage | Adenosine + Inorganic phosphate |
Non-enzymatic hydrolysis of AMPNa₂ is exceptionally slow under physiological conditions (pH 7, 25°C), with a half-life estimated at 3 × 10⁹ years for phosphate monoesters [1]. The uncatalyzed rate (k0) is ~10⁻⁷ s⁻¹ at 60°C, extrapolating to <10⁻¹⁵ s⁻¹ at 25°C [1]. In stark contrast, enzymes achieve massive rate accelerations:
These enzymes stabilize transition states through proton transfer, nucleophile activation, and leaving-group stabilization—mechanisms mirrored in acid/base-catalyzed non-enzymatic pathways but with superior efficiency [1] [5].
Table 4: Rate Enhancement by Enzymes
Catalyst | Target Bond | Rate Constant (s⁻¹) | Enhancement Factor |
---|---|---|---|
Non-enzymatic (pH 7, 25°C) | P–O | ~10⁻¹⁵ | 1 |
Alkaline phosphatase | P–O | ~10¹ | 10¹⁶ |
Non-enzymatic (pH 7, 25°C) | N-Glycosidic | 3.7 × 10⁻¹² | 1 |
AMP nucleosidase | N-Glycosidic | ~10¹ | 5 × 10¹² |
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